![molecular formula C19H39ClN2O B12572924 1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 612490-61-6](/img/structure/B12572924.png)
1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium compound that belongs to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-methylimidazole with a suitable alkylating agent. The reaction is usually carried out in an organic solvent under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 1-Methylimidazole and tetradecyl chloride.
Reaction Conditions: The reaction is performed in an organic solvent such as acetonitrile or toluene, under reflux conditions for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Oxidation and Reduction: The imidazolium ring can undergo redox reactions under appropriate conditions.
Complexation: It can form complexes with metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, cyanides, and thiols.
Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.
Reduction Products: Reduction can yield imidazolines or other reduced forms of the imidazolium ring.
科学的研究の応用
1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Investigated for its potential as an antimicrobial agent due to its ionic nature.
Medicine: Explored for drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, such as ionic liquid-based polymers and nanocomposites.
作用機序
The mechanism of action of 1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can interact with negatively charged sites on biomolecules or catalysts, facilitating various chemical transformations. The chloride ion can act as a nucleophile or leaving group in substitution reactions, further enhancing its reactivity.
類似化合物との比較
Similar Compounds
- 1-Methyl-3-octylimidazolium chloride
- 1-Methyl-3-dodecylimidazolium chloride
- 1-Methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride
Comparison
1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its long alkyl chain, which imparts distinct solubility and surface-active properties. Compared to shorter alkyl chain analogs, it exhibits higher hydrophobicity and better performance in applications requiring amphiphilic characteristics. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds.
特性
CAS番号 |
612490-61-6 |
|---|---|
分子式 |
C19H39ClN2O |
分子量 |
347.0 g/mol |
IUPAC名 |
1-methyl-3-(tetradecoxymethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C19H38N2O.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22-19-21-16-15-20(2)18-21;/h15-16H,3-14,17-19H2,1-2H3;1H |
InChIキー |
MOENFZSIRVMGET-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOCN1C[NH+](C=C1)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


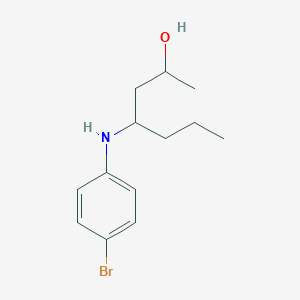
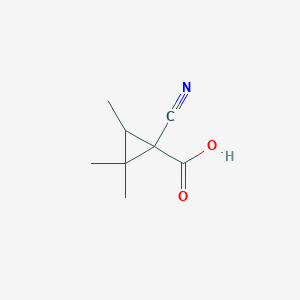



![2-Phenyl[1,3]oxazolo[4,5-b]quinoline](/img/structure/B12572868.png)
![N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12572873.png)

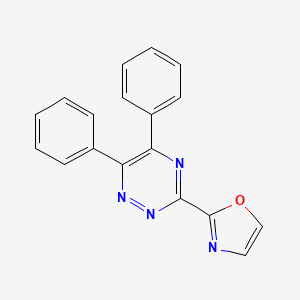
![1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene](/img/structure/B12572893.png)
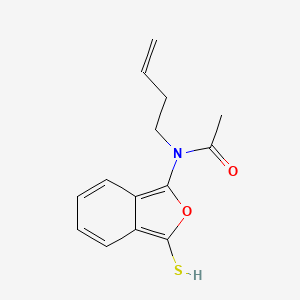
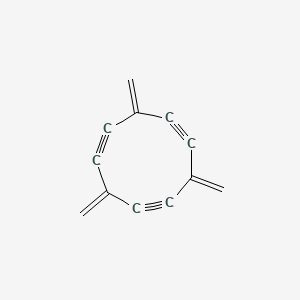
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide](/img/structure/B12572917.png)
![(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine](/img/structure/B12572932.png)
